

# Application Notes and Protocols for In Vivo Pharmacokinetic Studies of M4K2281

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## Compound of Interest

Compound Name: M4K2281  
Cat. No.: B15136520

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These application notes provide a detailed overview of the in vivo pharmacokinetic properties of **M4K2281**, a selective inhibitor of Activin receptor-like kinase 2 (ALK2). The provided protocols are based on published research and are intended for researchers, scientists, and drug development professionals.

## Introduction

**M4K2281** is a potent and selective inhibitor of ALK2, a serine/threonine kinase implicated in the pathogenesis of diseases such as Diffuse Intrinsic Pontine Glioma (DIPG).[1] Understanding the pharmacokinetic profile of **M4K2281** is crucial for the design and interpretation of preclinical efficacy and toxicology studies. These notes summarize the available in vivo pharmacokinetic data and provide a detailed protocol for its assessment in a murine model.

## In Vivo Pharmacokinetic Data

Preliminary in vivo pharmacokinetic studies have been conducted for **M4K2281** in NOD-SCID mice.[1] The compound was administered as a single oral dose of 25 mg/kg. A summary of the key pharmacokinetic parameters is presented in the table below.

Parameter	Value	Units	Citation
Dose	25	mg/kg	[1]
Route of Administration	Oral (p.o.)	-	[1]
Animal Model	NOD-SCID mice	-	[1]
Cmax (Plasma)	5053	nM	[2]
Plasma Concentration (1h)	5053	nM	[1]
Plasma Concentration (4h)	1143	nM	[1]
Plasma Concentration (8h)	203	nM	[1]
Plasma Concentration (24h)	0	nM	[2]
Brain Concentration (4h)	4229	nM	[1]
Brain to Plasma Ratio (4h)	3.7	-	[1][2]

Note: Cmax was observed at the 1-hour time point in the cited study. Tmax, AUC, and half-life have not been explicitly reported in the available literature.

## Experimental Protocols

This section details the methodology for conducting in vivo pharmacokinetic studies of **M4K2281** based on published research.[1]

## Formulation Preparation

The oral dosing formulation for **M4K2281** is prepared as follows:

- Dissolve the required amount of **M4K2281** in Dimethyl sulfoxide (DMSO) to create a stock solution.
- In a separate tube, prepare the vehicle by mixing 47.5% Polyethylene glycol (PEG) and 47.5% deionized water with 10% Tween® 80.
- The final dosing solution is prepared by adding the **M4K2281** stock solution to the vehicle to achieve a final composition of 5% DMSO, 47.5% PEG, and 47.5% deionized water with 10% Tween® 80.
- Vortex the solution thoroughly to ensure homogeneity.

## Animal Dosing and Sample Collection

- Animal Model: Male NOD-SCID mice are used for the study.
- Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
- Dosing: Administer a single 25 mg/kg dose of the **M4K2281** formulation via oral gavage.
- Sample Collection: Collect blood samples at predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose).[1][2] Blood can be collected via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Brain Tissue Collection: At the desired time point (e.g., 4 hours), euthanize the animals and perfuse with saline.[1] Excise the brain, weigh it, and homogenize it in an appropriate buffer. Store the brain homogenate at -80°C until analysis.

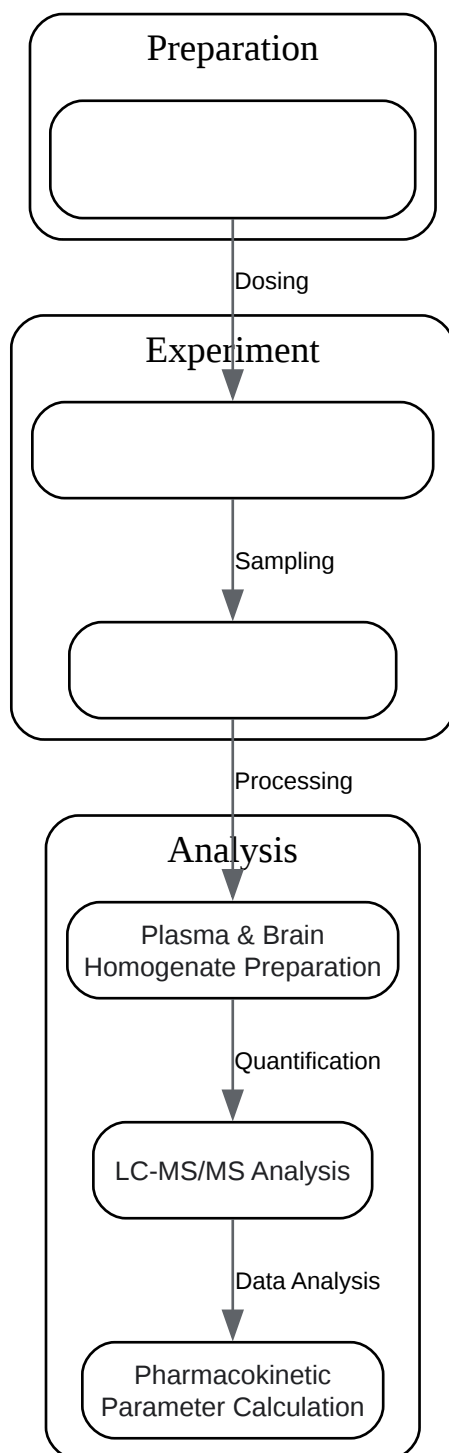
## Bioanalytical Method

Plasma and brain homogenate concentrations of **M4K2281** and its metabolites (e.g., the demethylated metabolite) are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of **M4K2281**.

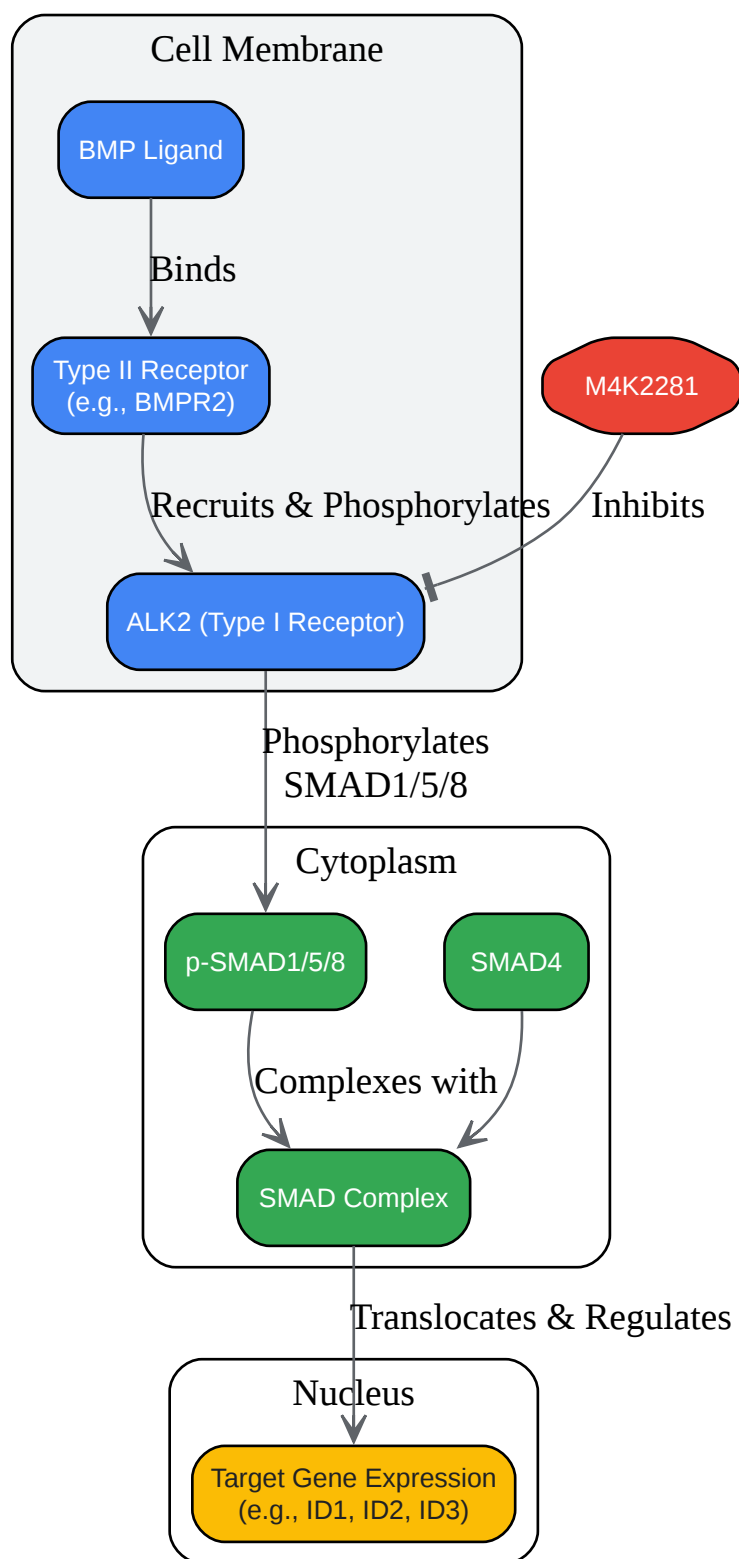


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Caption: Workflow for **M4K2281** in vivo pharmacokinetic study.

## ALK2 Signaling Pathway

**M4K2281** inhibits the ALK2 receptor, which is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. The simplified canonical pathway is depicted below.



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Caption: Simplified ALK2 signaling pathway inhibited by **M4K2281**.

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## References

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- 2. [ora.ox.ac.uk](https://ora.ox.ac.uk) [[ora.ox.ac.uk](https://ora.ox.ac.uk)]
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